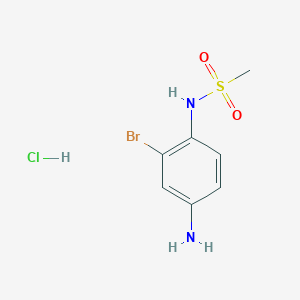

N-(4-amino-2-bromophenyl)methanesulfonamide hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-amino-2-bromophenyl)methanesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2S.ClH/c1-13(11,12)10-7-3-2-5(9)4-6(7)8;/h2-4,10H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBXLUWAVLQGOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)N)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-bromophenyl)methanesulfonamide hydrochloride involves the reaction of 4-amino-2-bromobenzenesulfonamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-amino-2-bromophenyl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide, typically in the presence of a catalyst.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include azido or cyano derivatives.

Oxidation Reactions: Products include nitro derivatives.

Reduction Reactions: Products include primary amines.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Sulfonamides, including N-(4-amino-2-bromophenyl)methanesulfonamide hydrochloride, have been widely recognized for their antimicrobial properties. Research indicates that sulfonamide derivatives can exhibit varying degrees of antibacterial activity against a range of pathogens. For instance, studies have shown that certain structural modifications can enhance their efficacy against resistant strains of bacteria .

- Case Study : A study synthesized novel sulfonamide derivatives and evaluated their antimicrobial activities using agar dilution methods. While some compounds showed limited activity, others demonstrated promising results against specific bacterial strains, suggesting that this compound could be further optimized for enhanced antimicrobial effects .

Anticancer Properties

This compound has been investigated for its potential as an anticancer agent. Sulfonamides are known to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Research Findings : In a study focusing on sulfonamide derivatives, compounds similar to N-(4-amino-2-bromophenyl)methanesulfonamide showed significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The presence of the bromine atom in the structure was noted to enhance the anticancer activity, making this compound a candidate for further development .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on key enzymes involved in various biological processes. For example, sulfonamides have been reported to inhibit acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's.

- Enzyme Inhibition Study : Researchers synthesized new sulfonamide derivatives and evaluated their inhibitory potential against acetylcholinesterase. The results indicated that modifications in the sulfonamide structure could lead to improved enzyme inhibition, suggesting that this compound may also possess similar properties .

Antioxidant Activity

The antioxidant properties of sulfonamides have garnered attention due to their potential health benefits. Compounds with sulfonamide groups have shown varying degrees of radical scavenging activity.

- Activity Assessment : Studies utilizing DPPH radical scavenging assays demonstrated that certain sulfonamides could effectively neutralize free radicals, indicating their potential as antioxidants. The structural characteristics of this compound may contribute to its antioxidant capacity .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. Research focusing on the structure-activity relationship (SAR) of sulfonamides has provided insights into how modifications can enhance therapeutic efficacy.

- SAR Insights : Investigations into various sulfonamide derivatives have revealed that specific substitutions at certain positions can significantly affect their binding affinity to target proteins and overall biological activity. This knowledge is essential for developing more potent derivatives of this compound .

Wirkmechanismus

The mechanism of action of N-(4-amino-2-bromophenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key differences between N-(4-amino-2-bromophenyl)methanesulfonamide hydrochloride and related methanesulfonamide derivatives:

Key Observations:

Substituent Impact: The bromine atom in the target compound increases molecular weight and lipophilicity compared to sotalol’s isopropylglycyl group. This may enhance membrane permeability but reduce aqueous solubility . Dronedarone’s benzofuranyl and dibutylamino groups contribute to its high lipophilicity, leading to tissue accumulation but necessitating structural modifications to mitigate toxicity .

Synthetic Complexity :

Pharmacological and Physicochemical Properties

Solubility and Bioavailability:

- Target Compound: The polar amino group may improve solubility in aqueous media compared to fully nonpolar analogs. However, bromine’s hydrophobicity could limit this advantage.

- Sotalol Hydrochloride: High aqueous solubility due to its ionizable amino and hydroxyl groups, facilitating oral bioavailability .

- Dronedarone Hydrochloride : Low water solubility (owing to its bulky structure) necessitates formulation enhancements for clinical use .

Receptor Binding and Selectivity:

- Sotalol exhibits dual activity : beta-adrenergic receptor blockade (Class II) and potassium channel inhibition (Class III). Its selectivity is modulated by the isopropylglycyl group .

- Dronedarone’s benzofuranyl core allows multi-ion channel blockade (Na⁺, K⁺, Ca²⁺), but its efficacy is offset by risks of hepatotoxicity .

Biologische Aktivität

N-(4-amino-2-bromophenyl)methanesulfonamide hydrochloride is a synthetic compound belonging to the sulfonamide class, noted for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, comparison with similar compounds, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Antimicrobial Activity : The compound may inhibit bacterial folic acid synthesis, a critical pathway for bacterial growth and survival. This mechanism is common among sulfonamides, leading to bactericidal effects.

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by interfering with cell division processes. It has been shown to affect various signaling pathways involved in cell proliferation and survival .

- Inflammatory Response Modulation : The compound exhibits anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines like IL-6 and nitric oxide (NO) in microglial cells, which are crucial for neuroinflammatory responses .

Comparative Analysis with Similar Compounds

The unique presence of a bromine atom in N-(4-amino-2-bromophenyl)methanesulfonamide distinguishes it from its analogs such as N-(4-amino-2-chlorophenyl)methanesulfonamide and N-(4-amino-2-fluorophenyl)methanesulfonamide. This bromine substitution enhances specific interactions such as halogen bonding, potentially increasing the compound's reactivity and biological efficacy compared to its chloro and fluoro counterparts .

Table 1: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| N-(4-amino-2-bromophenyl)methanesulfonamide | Yes | Yes | Yes |

| N-(4-amino-2-chlorophenyl)methanesulfonamide | Moderate | Moderate | No |

| N-(4-amino-2-fluorophenyl)methanesulfonamide | Yes | Low | Moderate |

Case Studies

- Acute Myeloid Leukemia (AML) Differentiation : A study investigated the differentiation effects of small molecules on AML cell lines. The compound was part of a screening process that identified agents capable of inducing differentiation in these aggressive cancer cells. Results indicated that compounds similar to N-(4-amino-2-bromophenyl)methanesulfonamide showed potential in enhancing differentiation and reducing proliferation rates .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of various compounds on mouse neuronal and microglial cell lines. The results demonstrated that while some analogs exhibited significant cytotoxicity at higher concentrations, N-(4-amino-2-bromophenyl)methanesulfonamide maintained cell viability at lower doses, suggesting a favorable safety profile for therapeutic applications .

Pharmacokinetic Properties

Pharmacokinetic studies revealed that N-(4-amino-2-bromophenyl)methanesulfonamide has moderate metabolic stability and acceptable plasma protein binding characteristics. In vivo studies involving mouse models indicated that the compound exhibited low clearance rates, which is advantageous for maintaining therapeutic levels within the bloodstream over extended periods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.